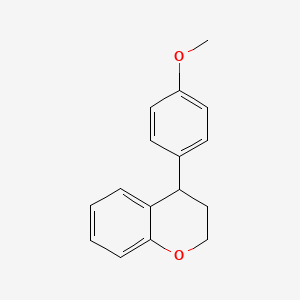
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in various natural products. This particular compound is characterized by the presence of a methoxyphenyl group attached to the benzopyran core, which can influence its chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxyphenylacetic acid with salicylaldehyde in the presence of a base can lead to the formation of the desired benzopyran derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural similarity to natural products makes it a valuable tool for studying biological pathways and interactions.
Medicine: Research has shown that benzopyran derivatives possess potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- can be compared with other benzopyran derivatives, such as:
Chroman: A simpler benzopyran without the methoxyphenyl group.
Flavanones: Compounds with a similar benzopyran core but different substituents, often found in natural products like citrus fruits.
Isochroman: A structural isomer with the oxygen atom in a different position within the ring
The presence of the methoxyphenyl group in 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- imparts unique chemical and biological properties, distinguishing it from these similar compounds.
Eigenschaften
CAS-Nummer |
113386-18-8 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16O2/c1-17-13-8-6-12(7-9-13)14-10-11-18-16-5-3-2-4-15(14)16/h2-9,14H,10-11H2,1H3 |
InChI-Schlüssel |
KGLWGNDJBBCSQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCOC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




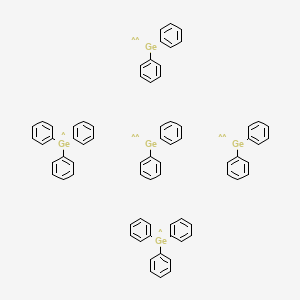
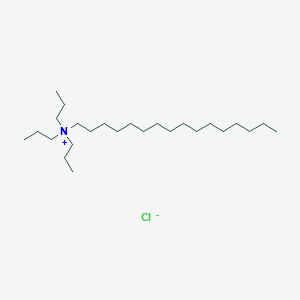
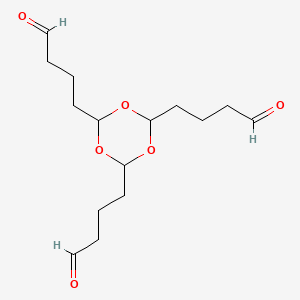
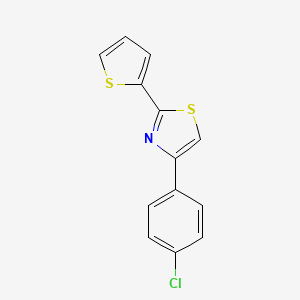

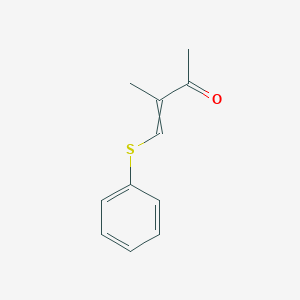
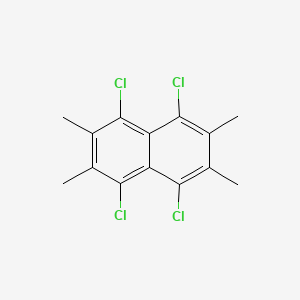
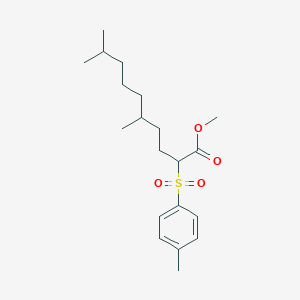

![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
